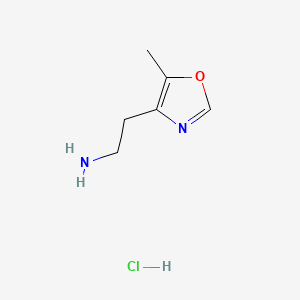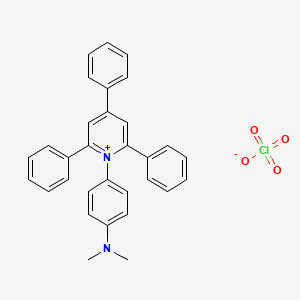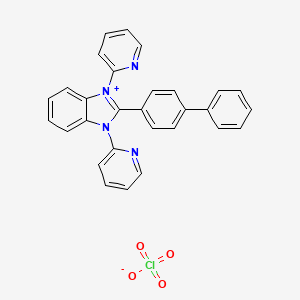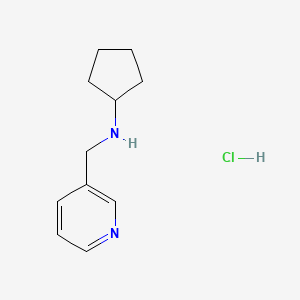
CID 16192636
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CID 16192636, also known as (2E)-3-phenyl-1-(phenylmethyl)-2-propen-1-one, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
作用机制
The exact mechanism of action of CID 16192636 is not fully understood. However, it is believed to exert its effects by modulating the activity of certain neurotransmitters, such as dopamine, serotonin, and acetylcholine, in the brain. Additionally, CID 16192636 has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
CID 16192636 has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, in the brain. Additionally, CID 16192636 has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which protect against oxidative damage. Furthermore, CID 16192636 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
CID 16192636 has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. Additionally, it has been shown to exhibit low toxicity and high selectivity towards its target enzymes, making it a promising candidate for drug development. However, CID 16192636 has certain limitations for lab experiments. It has low solubility in water, which may limit its bioavailability and efficacy. Additionally, its stability under different experimental conditions needs to be further studied.
未来方向
CID 16192636 has several potential future directions for research. Firstly, its efficacy and safety need to be further studied in clinical trials for the treatment of various diseases. Additionally, its mechanism of action needs to be further elucidated to better understand its therapeutic potential. Furthermore, the development of novel derivatives and analogs of CID 16192636 may lead to the discovery of more potent and selective compounds for drug development. Finally, the use of advanced techniques, such as molecular docking and computer simulations, may aid in the rational design of CID 16192636-based drugs with improved efficacy and selectivity.
Conclusion:
CID 16192636 is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry, drug discovery, and neuroscience. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on CID 16192636 may lead to the discovery of novel drugs for the treatment of various diseases.
合成方法
CID 16192636 can be synthesized using various methods, including the Claisen-Schmidt condensation reaction, aldol condensation reaction, and Knoevenagel condensation reaction. The most common method involves the reaction between benzaldehyde and acetone in the presence of a base catalyst, such as potassium hydroxide, at room temperature. The resulting product is purified using column chromatography, yielding a pale yellow crystalline solid.
科学研究应用
CID 16192636 has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and neuroscience. It has been found to exhibit anti-inflammatory, analgesic, and neuroprotective properties, making it a promising candidate for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, CID 16192636 has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the pathogenesis of various diseases.
属性
IUPAC Name |
N-(pyridin-3-ylmethyl)cyclopentanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.ClH/c1-2-6-11(5-1)13-9-10-4-3-7-12-8-10;/h3-4,7-8,11,13H,1-2,5-6,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPDASKQBCCJRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CN=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24803777 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
1185302-30-0 |
Source


|
| Record name | 3-Pyridinemethanamine, N-cyclopentyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185302-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[butyl(methyl)amino]ethyl}-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide](/img/structure/B7451972.png)

![1-(pyridin-3-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7451982.png)

![N-(1,1-dioxothiolan-3-yl)-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7451995.png)

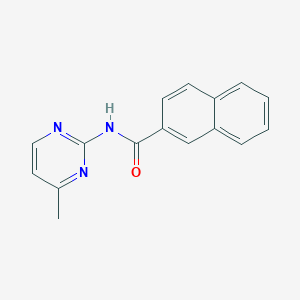

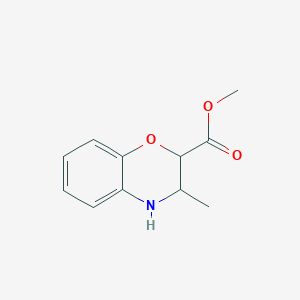
![4-Methyl-1-[(3-methylisoxazol-5-yl)carbonyl]piperidine](/img/structure/B7452047.png)
![[[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7452050.png)
